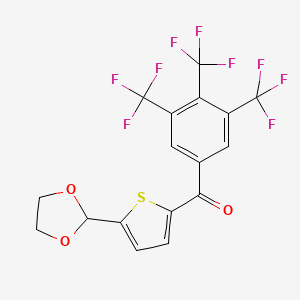

5-(1,3-DIOXOLAN-2-YL)-2-(3,4,5-TRIFLUOROBENZOYL)THIOPHENE

説明

5-(1,3-DIOXOLAN-2-YL)-2-(3,4,5-TRIFLUOROBENZOYL)THIOPHENE is a synthetic organic compound that features a thiophene ring substituted with a dioxolane group and a trifluoromethyl-benzoyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-DIOXOLAN-2-YL)-2-(3,4,5-TRIFLUOROBENZOYL)THIOPHENE typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the Dioxolane Ring: This can be achieved by reacting a diol with an aldehyde or ketone under acidic conditions.

Thiophene Ring Formation: The thiophene ring can be synthesized through a variety of methods, such as the Gewald reaction, which involves the condensation of a ketone, an aldehyde, and elemental sulfur.

Introduction of the Trifluoromethyl-Benzoyl Group: This step might involve Friedel-Crafts acylation using trifluoromethyl-benzoyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反応の分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the carbonyl group in the trifluoromethyl-benzoyl moiety, potentially yielding alcohol derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the thiophene or benzoyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.

Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic) could facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

科学的研究の応用

Medicinal Chemistry

The compound is being investigated for its potential as a pharmaceutical intermediate. Its structural features may enhance its interaction with biological targets, leading to promising therapeutic effects.

- Anticancer Activity: Studies have shown that derivatives with thiophene rings exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Testing Method: Sulforhodamine B (SRB) assay on HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines indicated IC50 values lower than standard chemotherapeutics like doxorubicin.

- Mechanisms: The anticancer effects may involve inhibition of the epidermal growth factor receptor (EGFR), induction of apoptosis, and cell cycle arrest at the G0/G1 phase.

Material Science

5-(1,3-Dioxolan-2-YL)-2-(3,4,5-trifluorobenzoyl)thiophene is explored for its potential in developing advanced materials with specific electronic and optical properties:

- Organic Electronics: Due to its unique electronic properties derived from the thiophene ring and trifluoromethyl group, this compound can be used in organic semiconductors.

- Photovoltaics: The compound's ability to absorb light can be harnessed in solar cell applications.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry evaluated several thiophene derivatives for their anticancer activities. The results showed that compounds similar to this compound exhibited promising results against various cancer cell lines due to their ability to induce apoptosis and inhibit tumor growth.

Case Study 2: Material Applications

Research conducted on organic photovoltaic cells demonstrated that incorporating thiophene derivatives improved charge mobility and overall efficiency. The unique structure of this compound contributed to enhanced light absorption and electron transport properties.

作用機序

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For instance, if it were used in a biological context, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding or chemical modification.

類似化合物との比較

Similar Compounds

5-(1,3-Dioxolan-2-yl)-2-benzoylthiophene: Lacks the trifluoromethyl group, which could affect its reactivity and applications.

2-(3,4,5-Trifluoromethyl-benzoyl)thiophene: Lacks the dioxolane ring, potentially altering its chemical properties and uses.

Uniqueness

The presence of both the dioxolane and trifluoromethyl-benzoyl groups in 5-(1,3-DIOXOLAN-2-YL)-2-(3,4,5-TRIFLUOROBENZOYL)THIOPHENE makes it unique, potentially offering a combination of properties not found in similar compounds. This could include enhanced stability, reactivity, or specific interactions with biological targets.

生物活性

5-(1,3-Dioxolan-2-YL)-2-(3,4,5-trifluorobenzoyl)thiophene is a synthetic compound that has garnered attention due to its potential biological activities. The compound features a thiophene ring substituted with a dioxolane and a trifluorobenzoyl group, which may influence its interaction with biological systems. This article reviews the biological activity of this compound based on existing literature, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C17H9F9O3S

- Molecular Weight : 464.3 g/mol

- CAS Number : 898779-34-5

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with dioxolane and trifluorobenzoyl precursors. The specific methods can vary, but often include steps such as cyclocondensation and acylation. These synthetic routes are crucial for optimizing yield and purity, which directly impacts biological testing.

Antiproliferative Effects

Research indicates that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that fluorinated aryl derivatives can inhibit the growth of breast, colon, and lung cancer cells through mechanisms that may involve apoptosis and cell cycle arrest . The specific antiproliferative activity of this compound needs further exploration but is hypothesized to be significant based on analogous compounds.

Antibacterial and Antifungal Activity

The antibacterial activity of thiophene derivatives has been documented extensively. In a study evaluating various dioxolane compounds, certain derivatives demonstrated substantial antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis while showing limited efficacy against Gram-negative strains . The incorporation of trifluoromethyl groups is often associated with enhanced lipophilicity, potentially improving membrane permeability and bioactivity.

While specific studies on the mechanisms of action for this compound are scarce, it is likely that its biological effects may involve:

- Inhibition of Enzymatic Activity : Many thiophene derivatives act as enzyme inhibitors in metabolic pathways.

- Membrane Disruption : The lipophilic nature of fluorinated compounds may disrupt bacterial membranes.

- Reactive Oxygen Species (ROS) Generation : Some compounds induce oxidative stress in target cells.

Case Studies

- Antiproliferative Activity Against Cancer Cell Lines :

-

Antibacterial Screening :

- In comparative studies involving dioxolane derivatives, several compounds showed notable MIC (Minimum Inhibitory Concentration) values against Staphylococcus aureus. For example:

Compound MIC (µg/mL) Target Bacteria Compound A 625 Staphylococcus aureus Compound B 1250 Enterococcus faecalis

- In comparative studies involving dioxolane derivatives, several compounds showed notable MIC (Minimum Inhibitory Concentration) values against Staphylococcus aureus. For example:

特性

IUPAC Name |

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-[3,4,5-tris(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9F9O3S/c18-15(19,20)8-5-7(6-9(16(21,22)23)12(8)17(24,25)26)13(27)10-1-2-11(30-10)14-28-3-4-29-14/h1-2,5-6,14H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPGGPBHZSTFFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC(=C(C(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9F9O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701139102 | |

| Record name | [5-(1,3-Dioxolan-2-yl)-2-thienyl][3,4,5-tris(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701139102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-34-5 | |

| Record name | [5-(1,3-Dioxolan-2-yl)-2-thienyl][3,4,5-tris(trifluoromethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(1,3-Dioxolan-2-yl)-2-thienyl][3,4,5-tris(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701139102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。